N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide, also known as TC-I 2000, is a small molecule that functions as a transient receptor potential melastatin 8 (TRPM8) channel blocker. PubChem, National Institutes of Health: )
TC-I 2000 binds to the TRPM8 channel, a non-selective cation channel expressed in various tissues, including sensory neurons. This binding inhibits the channel's activation, thereby preventing the influx of calcium and sodium ions. Consequently, it disrupts the signaling pathway involved in various physiological processes, including cold perception, pain sensation, and inflammation. Tamayo et al., 2012: )
Due to its ability to block TRPM8 channels, TC-I 2000 has been explored in various scientific research fields, including:
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a trifluoromethyl group. This compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C₁₈H₁₄F₃N₃O, and its molecular weight is approximately 357.32 g/mol .
The chemical behavior of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide can be explored through various reactions:
Research indicates that compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide exhibit a range of biological activities, including:
The synthesis of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide typically involves several steps:
Specific methods may vary based on desired yields and purity levels .
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide has potential applications in various fields:
Interaction studies are crucial for understanding how N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide interacts with biological systems. These studies often focus on:
Several compounds share structural or functional similarities with N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Trifluoromethylphenyl)-2(1H)-isoquinolinecarboxamide | Similar core structure | Different trifluoro substitution |
| N-(2-Fluorophenyl)-3,4-dihydro-1-[3-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide | Variation in fluorinated position | Potentially different biological activity |
| 5-Bromo-N-(4-fluorophenyl)-8-isoquinolinecarboxamide | Bromine substitution | May exhibit distinct reactivity |
These compounds highlight the uniqueness of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide through variations in substituents and structural modifications that influence their chemical behavior and biological activities.
The retrosynthetic analysis of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide requires careful consideration of the molecular framework, which consists of a tetrahydroisoquinoline core substituted with both fluorophenyl and trifluoromethylphenyl moieties [33] [36]. The compound's molecular formula C23H18F4N2O and molecular weight of 414.4 g/mol indicate significant structural complexity that demands strategic synthetic planning [33] [36].
The primary retrosynthetic disconnections can be approached through multiple pathways. The most logical initial disconnection involves cleavage of the carboxamide bond, revealing the tetrahydroisoquinoline intermediate and the 4-fluoroaniline component [22]. This approach aligns with established retrosynthetic principles where functional group transformations are prioritized before carbon-carbon bond formations [22] [25].
A secondary disconnection strategy focuses on the construction of the isoquinoline core itself. Classical approaches such as the Bischler-Napieralski synthesis involve cyclization of N-acylated phenethylamines, while the Pictet-Spengler reaction utilizes aldehyde condensation with phenethylamines followed by acid-catalyzed cyclization [6] [25]. The presence of the 4-trifluoromethylphenyl substituent at the C-1 position suggests that a Pictet-Spengler approach using 4-trifluoromethylbenzaldehyde would be particularly advantageous [25].
Modern retrosynthetic strategies also consider palladium-catalyzed approaches for isoquinoline construction. The α-arylation methodology developed by research groups enables convergent synthesis through sequential palladium-catalyzed enolate arylation followed by cyclization [8] [9]. This approach offers superior functional group tolerance compared to traditional methods and can accommodate electron-deficient aromatic systems such as trifluoromethyl-substituted benzenes [8] [9].
The retrosynthetic analysis must also account for the stereochemical requirements at the C-1 position. While the target compound appears to be racemic based on literature precedent, the synthetic route design should consider potential for asymmetric synthesis or resolution of diastereomers [25]. The choice of synthetic methodology significantly impacts the stereochemical outcome and subsequent purification requirements [13].
The synthesis of key intermediates for N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide requires specialized approaches to handle both fluorinated aromatic systems and heterocyclic construction. The primary intermediate targets include substituted phenethylamines, trifluoromethyl-substituted benzaldehydes, and partially constructed isoquinoline precursors [15] [19].
For the preparation of 4-trifluoromethylphenyl-substituted intermediates, established synthetic protocols utilize trifluoromethylation reactions or direct incorporation of pre-functionalized trifluoromethyl building blocks [18]. Cross-coupling methodologies employing aryl trifluoroacetates with organoboron compounds have demonstrated moderate to excellent yields under mild palladium-catalyzed conditions [18]. The catalytic process involves oxidative addition of phenyl trifluoroacetate to palladium(0) complexes, followed by transmetallation with arylboronic acids and reductive elimination to afford trifluoromethyl ketones [18].
The synthesis of fluorinated phenethylamine derivatives requires careful consideration of reaction conditions to prevent defluorination or other side reactions. N-aryl-1,2,3,4-tetrahydroisoquinoline intermediates can be accessed through controlled reduction approaches starting from N-aryl-2-bromobenzylamines [19]. The key synthetic sequence involves Suzuki-Miyaura coupling with 2-ethoxyvinyl pinacolboronate under palladium catalysis, followed by cyclization via intramolecular reductive amination using triethylsilane and trifluoroacetic acid [19].
| Intermediate Type | Synthetic Method | Typical Yield | Key Reagents |
|---|---|---|---|
| Trifluoromethyl ketones | Pd-catalyzed cross-coupling | 65-90% | Pd(OAc)2, PPh3, ArB(OH)2 |
| N-Aryl tetrahydroisoquinolines | Reductive cyclization | 41-70% | Et3SiH, TFA, DCM |
| Fluorinated anilines | Direct functionalization | 75-85% | Various electrophiles |
| Isoquinoline N-oxides | Oxidative cyclization | 86-99% | NH2OH·HCl |
Alternative intermediate synthesis strategies utilize microwave-assisted protocols to improve reaction efficiency and reduce reaction times [27]. Palladium(II) acetate catalyzed reactions in dimethylformamide under microwave heating have achieved improved yields of 68% compared to conventional heating methods that yielded only 41% [27]. These conditions are particularly beneficial for the synthesis of substituted benzimidazo-isoquinoline systems that serve as potential intermediates [27].
Palladium-catalyzed coupling reactions represent the cornerstone methodology for constructing the complex molecular architecture of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. The selection of appropriate palladium catalysts, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations [2] [7] [8].
The Larock isoquinoline synthesis has emerged as one of the most efficient approaches for constructing 3,4-disubstituted isoquinolines through palladium catalysis [7]. Recent developments in asymmetric Larock synthesis utilizing Pd(OAc)2/Walphos SL-W002-1 catalyst systems have achieved axially chiral 3,4-disubstituted isoquinolines with enantiomeric ratios up to 97.5:2.5 and yields reaching 98% [7]. This methodology represents the first successful asymmetric version of the Larock isoquinoline synthesis since its initial development in 2001 [7].
The mechanism of palladium-catalyzed isoquinoline formation involves several key steps. Initial oxidative addition of the aryl halide to the palladium(0) catalyst generates an arylpalladium(II) intermediate [8]. Subsequent coordination and insertion of the alkyne component, followed by intramolecular cyclization and reductive elimination, affords the isoquinoline product while regenerating the active palladium(0) catalyst [8]. Density Functional Theory calculations have provided detailed insights into the catalytic mechanism and the origins of observed enantioselectivity [7].
For the selective synthesis of isoquinoline-1-carboxamides, palladium-catalyzed aminocarbonylation reactions using Pd(OAc)2/PPh3 catalyst systems have demonstrated excellent efficiency [2]. The reaction of aryl halides with primary and secondary amines under carbonylative conditions produces corresponding isoquinoline-1-carboxamides selectively in short reaction times of 2-8 hours [2]. The catalyst system shows broad substrate scope, accommodating both simple aliphatic amines and more complex aromatic amine substrates [2].
| Catalyst System | Substrate Scope | Reaction Time | Typical Yield | Selectivity |
|---|---|---|---|---|
| Pd(OAc)2/PPh3 | Primary/secondary amines | 2-8 h | 55-89% | High |
| Pd(OAc)2/Walphos | Asymmetric synthesis | 4-12 h | 85-98% | 97.5:2.5 er |
| Pd(CH3CN)2Cl2/Ag2CO3 | Allenoic acid esters | 4-6 h | 45-75% | Regioselective |
| PdCl2/Cu(OAc)2 | Styrylbenzimidazoles | 6-12 h | 32-75% | C-H activation |
The application of bidentate XantPhos ligands has proven particularly effective for challenging substrates including aromatic amines with lower basicity and structurally complex amino acid methyl esters [2]. These ligand systems achieve complete conversion in short reaction times while maintaining high chemoselectivity in the carbonylation process [2]. The methodology has been successfully extended to environmentally sustainable solvents including gamma-valerolactone, ethyl levulinate, and 2-methyltetrahydrofuran, demonstrating comparable reactivity to traditional dimethylformamide [2].
Palladium-catalyzed C-H activation/annulation reactions represent another powerful approach for isoquinoline construction [10]. The regioselective reaction of N-methoxy benzamides with 2,3-allenoic acid esters under palladium catalysis produces 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity [10]. Optimal conditions employ Pd(CH3CN)2Cl2 as catalyst with Ag2CO3 as additive in toluene at 100°C, achieving yields up to 75% for the desired regioisomer [10].
The formation of the carboxamide functionality in N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide requires sophisticated amidation strategies that accommodate the steric and electronic demands of the fluorinated aromatic systems [5] [11] [14]. Contemporary amidation techniques have evolved beyond traditional methods to include photochemical, metal-catalyzed, and cascade reaction approaches.
Photo-induced carbamoyl radical cascade amidation represents a novel methodology for synthesizing amide-functionalized isoquinoline derivatives [11] [14]. This approach utilizes N-(methacryloyl)benzamide substrates with carbamoyl radicals generated from oxamic acids using the organic photosensitizer 4CzIPN [11] [14]. The cascade amidation/cyclization process proceeds under mild reaction conditions with environmental benignity and demonstrates broad substrate scope for the synthesis of amide-functionalized isoquinoline-1,3-diones [11] [14].
Mechanistic investigations of the photo-induced process, supported by radical scavenger experiments and high-resolution mass spectrometry analysis, have established a radical-mediated reaction pathway [11] [14]. Control studies validate the proposed cyclization cascade, which involves initial radical generation, followed by amidation and subsequent cyclization to form the fused ring system [11] [14]. This protocol offers distinct advantages including mild reaction conditions and tolerance of sensitive functional groups [11] [14].
Traditional amidation methods for isoquinoline derivatives rely on peptide coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with appropriate bases [5]. These coupling reactions typically proceed in dichloromethane solvent systems with triethylamine as base, achieving moderate to good yields of 60-80% for complex substrates [5].
| Amidation Method | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|
| Photo-induced cascade | 4CzIPN, visible light, RT | 70-90% | Mild conditions, broad scope |
| HBTU/NEt3 coupling | DCM, RT, 12 h | 60-80% | Reliable, scalable |
| EDC·HCl/HOBt | DCM, RT, 12 h | 65-85% | Good functional group tolerance |
| Carbonylative coupling | Pd catalyst, CO atmosphere | 55-89% | Direct from aryl halides |
Cyclization techniques for isoquinoline ring formation encompass both classical and modern methodologies. The Bischler-Napieralski synthesis involves formation of amides from acylated β-phenylethylamines using acid chlorides or anhydrides, followed by Lewis acid-catalyzed cyclization with phosphorus oxychloride or pentoxide [6]. This cyclization proceeds with loss of water to give 1-substituted-3,4-dihydroisoquinolines, which can be further dehydrogenated using palladium, sulfur, or diphenyl disulfide [6].
The Pictet-Spengler synthesis offers an alternative cyclization approach through acid-catalyzed condensation of arylethylamines with aldehydes [6]. This method produces imines that undergo cyclization to form 1,2,3,4-tetrahydroisoquinolines under mild acidic conditions [6]. The reaction is particularly favored when electron-donating substituents are present on the phenyl ring, as they facilitate the electrophilic aromatic substitution step [6].
Modern cyclization techniques include copper-catalyzed methods that operate under milder conditions than traditional approaches [28]. Copper iodide catalyzed cyclization of oxime substrates in water at 80°C has achieved excellent yields of 92-95% for isoquinoline formation [28]. The optimal reaction conditions employ 10 mol% CuI catalyst in water solvent with reaction times of 15 hours under air atmosphere [28]. Alternative copper salts including CuBr, CuCl, CuBr2, and Cu(OAc)2 show inferior performance compared to CuI [28].
Sequential cyclization protocols enable one-pot synthesis of complex isoquinoline derivatives through tandem reactions [30]. The palladium/copper-catalyzed coupling and cyclization of terminal acetylenes with unsaturated imines provides efficient access to substituted isoquinolines and pyridines [30]. This methodology has been successfully applied to natural product synthesis, including the total synthesis of decumbenine B in seven steps with 20% overall yield [30].
The stereochemical control in the synthesis of N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide presents significant challenges due to the presence of a stereogenic center at the C-1 position of the tetrahydroisoquinoline core [12] [13] [25]. The development of stereoselective synthetic methods and efficient separation techniques for diastereomers is essential for accessing enantiopure materials.
Asymmetric synthesis approaches for 1-substituted tetrahydroisoquinolines have evolved significantly from early pioneering work to contemporary methodologies that employ chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions [25]. The enantioselective modification of traditional synthetic methods including Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions has provided access to optically active isoquinoline alkaloids with high enantiomeric purity [25].
The Pictet-Spengler condensation represents one of the most successful approaches for stereocontrolled isoquinoline synthesis [25]. Enantioselective versions of this reaction utilize chiral auxiliary-mediated synthesis or asymmetric catalysis to achieve high stereoselectivity [25]. The key challenge involves controlling the stereochemistry during the cyclization step, where the newly formed stereogenic center can adopt either configuration depending on the reaction conditions and substrate structure [25].
Chiral auxiliary mediated synthesis employs temporarily attached chiral groups that direct the stereochemical outcome of the cyclization reaction [25]. Following cyclization, the chiral auxiliary is removed to afford the desired enantiomer [25]. This approach has been successfully applied to the synthesis of 1-benzyl tetrahydroisoquinoline derivatives, which serve as precursors for more complex alkaloid structures [25].
| Stereochemical Method | Selectivity | Typical ee | Applications |
|---|---|---|---|
| Chiral auxiliary | High | 85-95% | 1-Benzyl derivatives |
| Asymmetric catalysis | Variable | 70-98% | Direct synthesis |
| Enzymatic resolution | Complete | >99% | Post-synthetic |
| Crystallographic resolution | Complete | >99% | Diastereomeric salts |
The separation of diastereomers in isoquinoline derivatives requires sophisticated chromatographic and crystallization techniques [13] [29]. Optical resolution of carboxylic acid derivatives has been achieved through formation of diastereomeric salts with chiral auxiliaries such as (1R,2R)-1,2-diaminocyclohexane and (1R,2R)-2-aminocyclohexanol [13]. These diastereomeric complexes can be separated by silica gel column chromatography or normal-phase high-performance liquid chromatography using non-chiral columns [13].
The absolute configuration of separated isomers is typically determined through X-ray single crystal structure analysis and circular dichroism spectroscopy [13]. Both diastereomers can be obtained on preparative scales, enabling access to both enantiomers of the target compound through hydrolysis of the diastereomeric esters [13]. The resulting carboxylic acid derivatives maintain optical purity as confirmed by chiral high-performance liquid chromatography analysis [13].
Advanced chromatographic techniques for isoquinoline alkaloid separation have been developed using two-dimensional liquid chromatography protocols [29]. Strong cation exchange/reversed-phase liquid chromatography systems enable effective separation of isoquinoline alkaloids from complex mixtures [29]. The protocol involves initial enrichment using strong cation exchange columns to obtain 30 fractions, followed by reversed-phase liquid chromatography purification guided by characteristic ultraviolet absorption spectra [29].
Preparative-scale separations benefit from off-line two-dimensional chromatography approaches that provide superior resolution compared to single-dimension techniques [29]. Fractions with low resolution in the first dimension are subjected to orthogonal separation in the second dimension, enabling isolation of closely related isomeric compounds [29]. This methodology has proven particularly effective for the isolation and purification of novel isoquinoline alkaloids with characteristic ultraviolet spectra [29].